molecular formula C17H23N3O3 B11476301 N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide

N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide

Cat. No.: B11476301
M. Wt: 317.4 g/mol
InChI Key: AGDBJGVSMANEHG-UHFFFAOYSA-N
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Description

N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

The synthesis of N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route often includes the following steps:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the dibutyl groups and other functional groups through substitution reactions.

    Final Assembly: Coupling reactions to attach the carboxamide group and complete the synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N,6-dibutyl-2,5-dioxo-1H-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C17H23N3O3/c1-3-5-8-18-15(21)13-11-12-14(19-16(13)22)7-10-20(17(12)23)9-6-4-2/h7,10-11H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

AGDBJGVSMANEHG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=CN(C2=O)CCCC)NC1=O

Origin of Product

United States

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